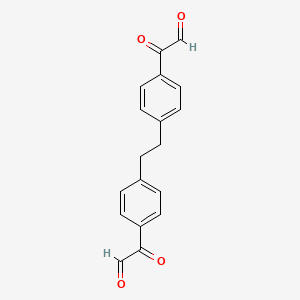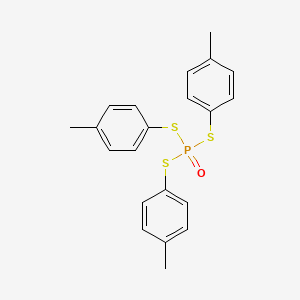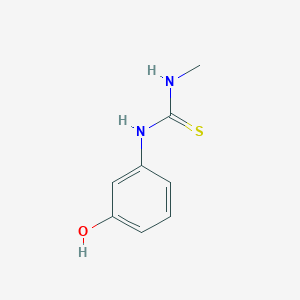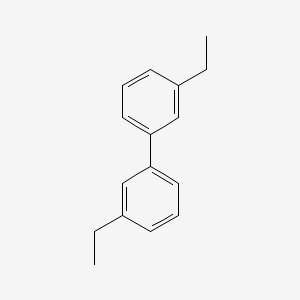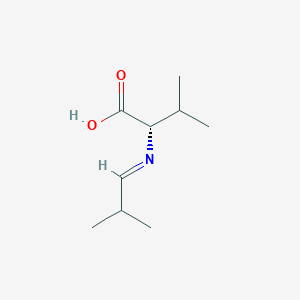
Dibutylamine, N-(2-(triethylsiloxy)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylamine, N-(2-(triethylsiloxy)ethyl)-: is a specialized organic compound that belongs to the class of secondary amines It is characterized by the presence of a dibutylamine group attached to a 2-(triethylsiloxy)ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dibutylamine, N-(2-(triethylsiloxy)ethyl)- typically involves the reaction of dibutylamine with a suitable 2-(triethylsiloxy)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran and dichloromethane. The reaction temperature is maintained at a moderate level to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of Dibutylamine, N-(2-(triethylsiloxy)ethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistency in the final product.
化学反応の分析
Types of Reactions:
Oxidation: Dibutylamine, N-(2-(triethylsiloxy)ethyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine compounds.
科学的研究の応用
Chemistry: Dibutylamine, N-(2-(triethylsiloxy)ethyl)- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a reagent for modifying biomolecules or as a probe to study biochemical pathways.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. Its structural features may allow for interactions with specific biological targets.
Industry: In the industrial sector, Dibutylamine, N-(2-(triethylsiloxy)ethyl)- can be used in the production of specialty chemicals, coatings, and adhesives. Its properties make it suitable for use in formulations requiring specific chemical functionalities.
作用機序
The mechanism of action of Dibutylamine, N-(2-(triethylsiloxy)ethyl)- is largely dependent on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of the triethylsiloxy group may enhance its ability to penetrate cell membranes, thereby increasing its efficacy in biological systems.
類似化合物との比較
Dibutylamine: A simpler analog without the triethylsiloxy group.
N-(2-(Trimethylsiloxy)ethyl)-dibutylamine: A closely related compound with a trimethylsiloxy group instead of triethylsiloxy.
Uniqueness: Dibutylamine, N-(2-(triethylsiloxy)ethyl)- is unique due to the presence of the triethylsiloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications.
特性
CAS番号 |
20467-04-3 |
|---|---|
分子式 |
C16H37NOSi |
分子量 |
287.56 g/mol |
IUPAC名 |
N-butyl-N-(2-triethylsilyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C16H37NOSi/c1-6-11-13-17(14-12-7-2)15-16-18-19(8-3,9-4)10-5/h6-16H2,1-5H3 |
InChIキー |
GMKJDQHAXOBRID-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CCO[Si](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


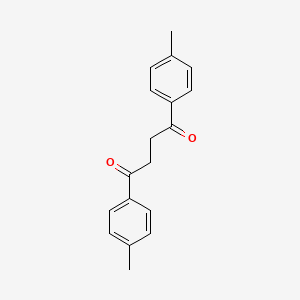
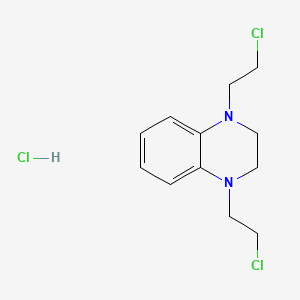



![1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide](/img/structure/B14719029.png)
